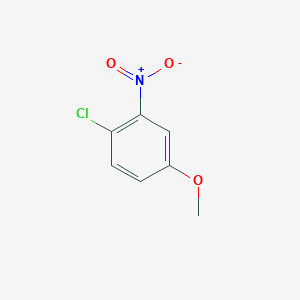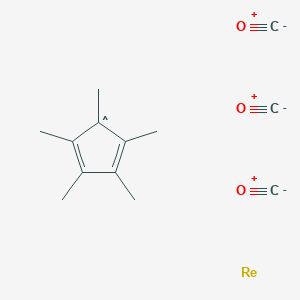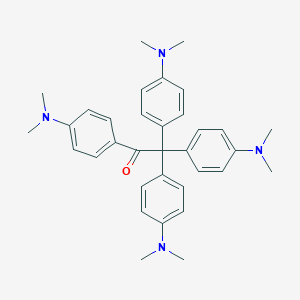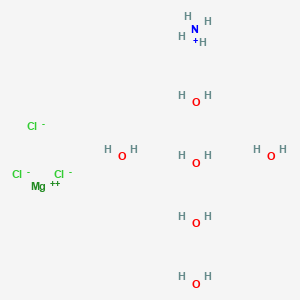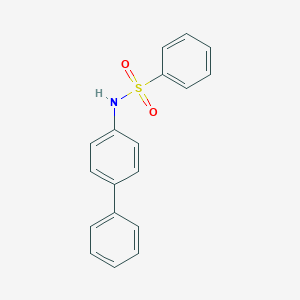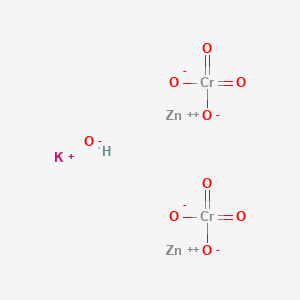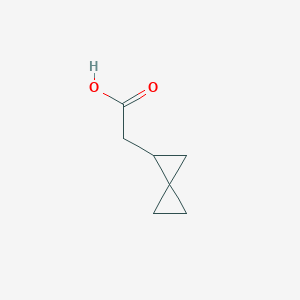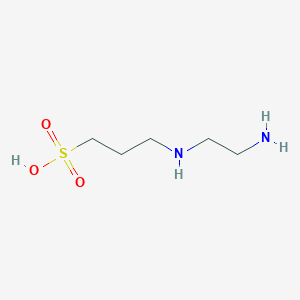
3-((2-Aminoethyl)amino)propane-1-sulfonic acid
Übersicht
Beschreibung
3-((2-Aminoethyl)amino)propane-1-sulfonic acid, also known as 3APS, Homotaurine, or Tramiprosate, is a research chemical compound with various uses . It is an important gabamimetic agent that evokes neurological responses similar to those elicited by γ-aminobutyric acid (GABA) .
Synthesis Analysis
This compound can be synthesized from diamines and diphenyl carbonate in a solvent-free process . It has been used in the preparation and aminomethylation of phosphorous acid as well as the synthesis of anionic polyurethane ionomers .Molecular Structure Analysis
The molecular formula of this compound is C5H14N2O3S, with an average mass of 182.241 Da and a monoisotopic mass of 182.072510 Da .Chemical Reactions Analysis
In the synthesis of polyurea elastomers, this compound reacts sequentially with 1,6-hexanediamine (HDA), polyether diamines of 2000 molecular weight, and short-chain diamines such as isophorondiamine (IPDA) or 4,4′-diaminodicyclohexylmethane (H12MDA) .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 215 °C . It has a density of 1.282±0.06 g/cm3 . It has 5 hydrogen bond acceptors, 4 hydrogen bond donors, and 6 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Preparation and Aminomethylation of Phosphorous Acid
This compound is used in the preparation and aminomethylation of phosphorous acid . This process involves the reaction of the compound with phosphorous acid, resulting in an aminomethylated product. This product has various applications in the field of organic chemistry.
Synthesis of Anionic Polyurethane Ionomers
“3-((2-Aminoethyl)amino)propane-1-sulfonic acid” is also used in the synthesis of anionic polyurethane ionomers . These ionomers have a wide range of applications, including use in coatings, adhesives, and sealants.
Gabamimetic Agent
This compound is an important gabamimetic agent . It evokes neurological responses similar to those elicited by γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the mammalian central nervous system. This makes it valuable in neurological research.
Organic Chemical Catalytic Synthesis
The compound is involved in the technical field of organic chemical catalytic synthesis . It’s used in the synthesis of 3-amino propane sulfonic acid, a compound with various applications in the pharmaceutical industry.
Raw Material in Pharmaceutical Manufacturing
“3-((2-Aminoethyl)amino)propane-1-sulfonic acid” serves as a raw material in the manufacturing of various pharmaceuticals . Its properties make it a valuable component in the production of medicines.
Research Chemical Compound
This compound is a useful research chemical compound . Its unique properties make it valuable in various fields of scientific research, including organic chemistry and biochemistry.
Wirkmechanismus
Target of Action
The primary target of 3-((2-Aminoethyl)amino)propane-1-sulfonic acid, also known as Tramiprosate or Homotaurine, is the GABA receptor . The GABA receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Tramiprosate acts as a gabamimetic agent , evoking neurological responses similar to those elicited by γ-aminobutyric acid (GABA) . It binds to soluble Aβ peptides, reducing the aggregation, deposition, and/or load of amyloid proteins in the brain .
Biochemical Pathways
Tramiprosate’s interaction with soluble Aβ peptides affects the biochemical pathway related to the formation and deposition of amyloid plaques, which are associated with neurodegenerative diseases like Alzheimer’s . By binding to these peptides, Tramiprosate prevents their aggregation and deposition in the brain, thereby potentially mitigating the progression of such diseases .
Pharmacokinetics
The pharmacokinetics of Tramiprosate involves its metabolism, which significantly impacts its pharmacodynamic profile and therapeutic efficacy . To enhance its therapeutic effect and overall bioavailability, such as improving stability or slowing metabolism, Tramiprosate can be administered as a prodrug or derivative, which then produces Tramiprosate in the body after administration .
Result of Action
The molecular and cellular effects of Tramiprosate’s action include a significant reduction in the infarct volume after middle cerebral artery occlusion (MCAO), indicating its potential neuroprotective effects . At the cellular level, Tramiprosate has been shown to significantly attenuate oxygen/glucose deprivation (OGD)- or NMDA-induced injury in NGF-differentiated PC12 cells and primary cortical neurons .
Action Environment
The action, efficacy, and stability of Tramiprosate can be influenced by various environmental factors. For instance, its stability and metabolism can be affected by the pH and temperature of the biological environment . Furthermore, its efficacy can be influenced by the presence of other substances in the body that may interact with it .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-aminoethylamino)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O3S/c6-2-4-7-3-1-5-11(8,9)10/h7H,1-6H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBGZJNUOUAZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCN)CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460456 | |
| Record name | 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-Aminoethyl)amino)propane-1-sulfonic acid | |
CAS RN |
14235-54-2 | |
| Record name | 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(2-Aminoethyl)amino]-1-propanesulfonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/548Z6K75DV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




